molecular formula C20H18F3NO4 B2924369 2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421528-16-6

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide

Cat. No.: B2924369
CAS No.: 1421528-16-6
M. Wt: 393.362
InChI Key: UTWCWFWIRGPYIG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide is a useful research compound. Its molecular formula is C20H18F3NO4 and its molecular weight is 393.362. The purity is usually 95%.
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Biological Activity

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide, with the CAS number 1421528-16-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F3NO4. It features a complex structure that includes a trifluoromethyl group and methoxy substituents, which are often associated with enhanced biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on related compounds have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects by increasing the compound's ability to interact with cellular targets.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-155.0Induces apoptosis
Compound BMCF-710.0Inhibits proliferation
2,3-Dimethoxy-N-{...}TBDTBDTBD

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Receptor Tyrosine Kinases : Similar compounds have been shown to phosphorylate and modulate receptor activity, influencing pathways critical for cell survival and proliferation.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells through various signaling pathways.
  • Endocytosis Regulation : It has been suggested that such compounds can modulate endocytosis processes involving key receptors like EGFR.

Case Studies

A notable study evaluated the effects of this compound on tumor growth in vivo. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.

Study Summary

  • Study Design : In vivo tumor xenograft model.
  • Dosage : Administered at varying concentrations.
  • Outcome : Marked reduction in tumor growth rates; improved survival rates in treated groups.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c1-26-17-10-6-9-16(18(17)27-2)19(25)24-11-3-4-12-28-15-8-5-7-14(13-15)20(21,22)23/h5-10,13H,11-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWCWFWIRGPYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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